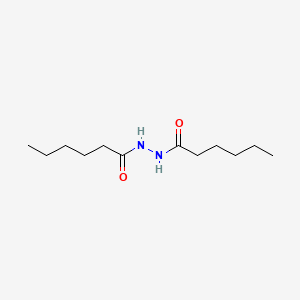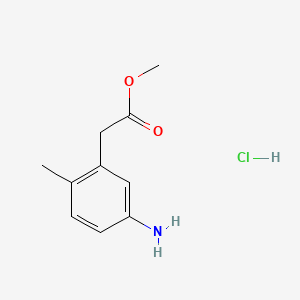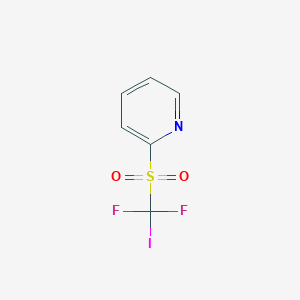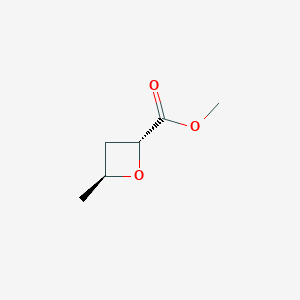
4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol is a complex organic compound that features a phenol group substituted with nitro and piperidin-1-ylmethyl groups. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol typically involves multi-step organic reactions. One common method includes the nitration of 2,6-bis(piperidin-1-ylmethyl)phenol. The reaction conditions often require a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 4-position of the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The phenol group can be oxidized to a quinone derivative.
Substitution: The piperidin-1-ylmethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidin-1-ylmethyl groups can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-(piperidin-1-ylmethyl)phenol: Similar structure but with tert-butyl groups instead of nitro.
2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol: Contains a phenyl group instead of a nitro group.
Uniqueness
4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where the nitro functionality is crucial.
Propiedades
Número CAS |
95380-39-5 |
|---|---|
Fórmula molecular |
C18H27N3O3 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
4-nitro-2,6-bis(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C18H27N3O3/c22-18-15(13-19-7-3-1-4-8-19)11-17(21(23)24)12-16(18)14-20-9-5-2-6-10-20/h11-12,22H,1-10,13-14H2 |
Clave InChI |
AAQOBIIXOXQVSW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=CC(=CC(=C2O)CN3CCCCC3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


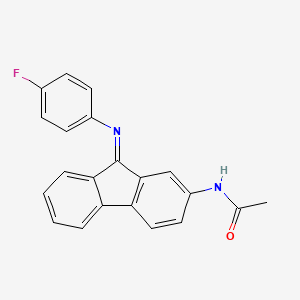
![6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole](/img/structure/B14014074.png)
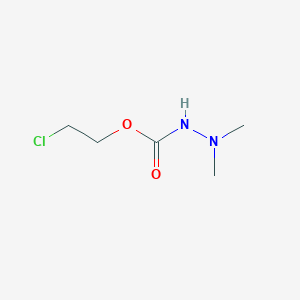
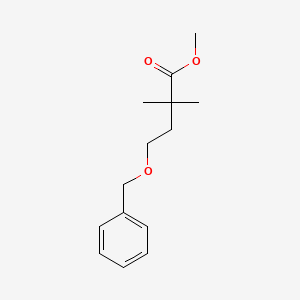
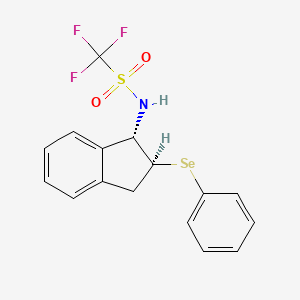
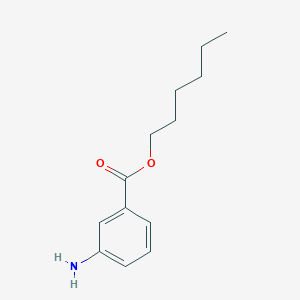
![3-[4-(tert-butyl)phenyl]-5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-1,2,4-oxadiazole](/img/structure/B14014120.png)
![(5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one](/img/structure/B14014124.png)
